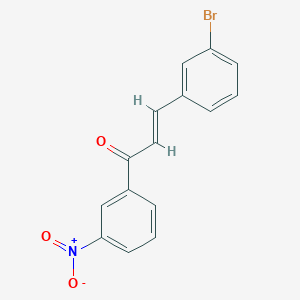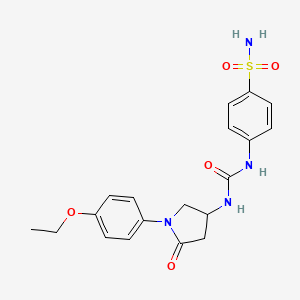![molecular formula C24H18ClN3O2 B2592641 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-59-5](/img/structure/B2592641.png)
1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
Microwave-Assisted Synthesis : A study described the microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines containing a 1,8‐naphthyridine moiety, showcasing the reaction rate enhancement under microwave irradiation compared to conventional methods, leading to improved yields (Mogilaiah, Sudhakar, & Reddy, 2003).
Structural and Optical Properties : Research on the structural and optical properties of pyrazoloquinoline derivatives demonstrated their potential for applications in materials science, particularly in thin-film formation and photovoltaic properties. These compounds exhibit distinct polycrystalline and nanocrystalline phases, contributing to diverse electronic and optical functionalities (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
- Corrosion Inhibitors : Quinoxaline derivatives, closely related to pyrazoloquinolines, have been studied for their application as corrosion inhibitors for metals. These compounds offer a high inhibition efficiency, protecting metal surfaces from corrosion in acidic environments through adsorption and forming a protective layer on the metal surface (Saraswat & Yadav, 2020).
Antimicrobial Activity
- Antimicrobial Evaluation : Novel quinoline derivatives, including pyrazolo[3,4-b]quinoline variants, have been synthesized and assessed for their antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungi. Certain derivatives showed significant potency, indicating their potential as antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic Applications
- Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of pyrazoloquinoline derivatives have been explored, with studies indicating their effectiveness in organic-inorganic photodiode fabrication. These compounds contribute to improved photovoltaic performance and can be used in the development of advanced photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mécanisme D'action
Target of Action
The compound “1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as DNA, enzymes, and receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Quinoline derivatives are often involved in pathways related to cell division, dna synthesis, and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives are generally well absorbed and can be metabolized by the liver. They can be distributed throughout the body and are usually excreted in the urine .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in cell division, it might have anti-cancer effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound might be more effective or stable in certain pH ranges .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-18-5-3-4-15(12-18)23-21-14-26-22-11-10-19(30-2)13-20(22)24(21)28(27-23)17-8-6-16(25)7-9-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQRAAXAHRYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)





![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)


![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)


